3-Fluoro-4-(methylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.21 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring.
Scientific Research Applications
3-Fluoro-4-(methylsulfonyl)benzonitrile is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylsulfonyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. This can be done using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often at ambient temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Sulfones formed from the oxidation of the methylsulfonyl group.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-fluorophenyl methyl sulfone
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluorobenzonitrile
Uniqueness
3-Fluoro-4-(methylsulfonyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-4-methylsulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBJSGRIDYZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672896 |
Source
|
Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185946-05-8 |
Source
|
Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.